9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine

Descripción

Systematic IUPAC Nomenclature and Structural Representation

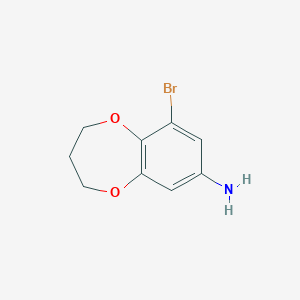

The compound 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a 1,5-benzodioxepine ring system, which consists of a benzene ring fused to a seven-membered dioxepine ring containing two oxygen atoms at positions 1 and 5. The numbering starts at the oxygen atom in the dioxepine ring, proceeding through the fused benzene moiety.

Key substituents include:

- A bromine atom at position 9 of the bicyclic system.

- An amine group (-NH2) at position 7.

- Partial saturation in the dioxepine ring, indicated by "3,4-dihydro-2H," which specifies two hydrogen atoms at carbons 3 and 4, reducing the ring’s unsaturation.

The structural representation can be visualized using the SMILES notation :

Nc1cc2OCCCOc2c(c1)Br.

The InChIKey for unambiguous identification is:

ZIKARQKCWKZWAC-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2241139-09-1 , providing a unique identifier for regulatory and commercial purposes. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| MDL Number | MFCD31690051 | |

| European Community (EC) Number | Not explicitly listed | - |

| Synonym | 9-Bromo-3,4-dihydro-2H-benzo[b]dioxepin-7-amine |

Other synonyms from vendor catalogs include EN300-1725485 and BBV-141985771 , reflecting its use in chemical databases and commercial platforms.

Molecular Formula and Weight Analysis

The molecular formula C9H10BrNO2 indicates the composition of one bromine atom, one nitrogen atom, two oxygen atoms, and nine carbon atoms. The molecular weight is calculated as 244.09 g/mol , derived from the sum of atomic masses:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 10 | 1.008 | 10.08 |

| Br | 1 | 79.904 | 79.904 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | - | - | 244.09 |

Elemental Composition (by mass):

- Bromine (Br): 32.75%

- Carbon (C): 44.29%

- Hydrogen (H): 4.13%

- Nitrogen (N): 5.74%

- Oxygen (O): 13.10%

This composition aligns with the compound’s role as a brominated aromatic amine with a heterocyclic dioxepine backbone, commonly utilized in pharmaceutical intermediates and organic synthesis.

Propiedades

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKARQKCWKZWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)N)Br)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241139-09-1 | |

| Record name | 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxepin ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce primary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of benzodioxepin compounds exhibit antidepressant properties. The structural modifications of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine may enhance its efficacy as an antidepressant by acting on serotonin and norepinephrine transporters .

- Anticancer Potential : Preliminary studies suggest that compounds similar to 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine may inhibit cancer cell proliferation. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property makes it a candidate for further research in neurodegenerative diseases .

Synthetic Chemistry Applications

- Building Block in Organic Synthesis : The unique structure of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine allows it to serve as a versatile building block for synthesizing more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups .

- Pharmaceutical Intermediate : This compound can act as an intermediate in the synthesis of other pharmacologically active compounds, providing a pathway for the development of new drugs with enhanced therapeutic profiles .

Case Study 1: Antidepressant Development

A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant effects of benzodioxepin derivatives. The researchers synthesized several analogs of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine and evaluated their activity using animal models. Results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting potential for further development as antidepressants .

Case Study 2: Cancer Cell Proliferation Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth and induced apoptosis through mitochondrial pathways. These findings warrant further investigation into its mechanism and potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine with its analogs:

Key Observations:

- Substituent Position: Bromination at C9 (vs.

- Functional Groups : The amine group at C7 enables coordination with metal ions (e.g., Co, Cu) in Schiff base complexes, as seen in . Bromination may enhance stability or alter solubility .

- Physicochemical Properties : The parent compound has a melting point of 81–82°C, while brominated analogs likely exhibit higher molecular weights and altered solubility profiles .

Heterocyclic Variants

Sulfur-Containing Analogs

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one derivatives () replace oxygen atoms in the dioxepin ring with sulfur. These compounds exhibit anticancer activity, highlighting the role of heteroatoms in bioactivity. The sulfur atoms increase ring rigidity and electron density, contrasting with the oxygen-dominated benzodioxepin .

Benzothiadiazine Derivatives

Hydrochlorothiazide (CAS: 58-93-5), a benzothiadiazine sulfonamide, shares a heterocyclic core but differs in ring size and substituents.

Actividad Biológica

9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an amine functional group. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10BrNO2

- Molecular Weight : 244.09 g/mol

- CAS Number : 2241139-09-1

The biological activity of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is largely attributed to its interaction with various molecular targets. The bromine atom enhances the compound's reactivity, while the amine group is crucial for binding interactions with biological macromolecules. This compound has been studied for its potential to act as an enzyme inhibitor and its ability to disrupt cellular processes in cancer cells.

Anticancer Activity

Research indicates that derivatives of benzodioxepin compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | HeLa | TBD |

| Related Compound A | HeLa | 10.46 ± 0.82 |

| Related Compound B | MRC-5 | Selectivity Ratio: 17.4 |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Case Studies

- Cytotoxicity Study : In a study assessing the cytotoxic effects of various benzodioxepin derivatives on cancer cell lines, 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine showed promising results in inhibiting cell growth and inducing apoptosis in HeLa cells.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be influenced by structural modifications. The presence of the bromine atom is critical for enhancing lipophilicity and potentially improving membrane permeability, which is essential for effective cellular uptake.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with specific biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of the parent amine (3,4-dihydro-2H-1,5-benzodioxepin-7-amine) using bromine or N-bromosuccinimide (NBS). Key parameters include temperature control (e.g., 0–25°C for bromine reactions) and stoichiometric ratios to minimize over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥97% purity .

- Validation : Monitor reaction progress using TLC and confirm final structure via H/C NMR and mass spectrometry .

Q. How can researchers characterize the purity and stability of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine under varying storage conditions?

- Methodology :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities (e.g., de-brominated byproducts).

- Stability Testing : Store aliquots at 2–8°C (long-term) and 25°C (short-term) for 1–6 months. Assess degradation via UV-Vis spectroscopy (λ = 270 nm) and compare against fresh samples .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.2 ppm (dioxepin ring protons).

- FT-IR : Confirm amine (-NH2) stretch at ~3350 cm⁻¹ and C-Br bond at ~560 cm⁻¹.

- Mass Spectrometry : ESI-MS ([M+H]+ = 260.08) validates molecular weight .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Reactivity Screening : Perform coupling with arylboronic acids (Pd(PPh3)4 catalyst, K2CO3 base, DMF/H2O solvent). Compare yields with non-brominated analogs.

- Mechanistic Insight : Use DFT calculations (e.g., Gaussian 16) to assess electronic effects of bromine on C-Br bond dissociation energy .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Test across concentrations (1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to differentiate selective toxicity.

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells. Validate targets via Western blot (e.g., p53, caspase-3) .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to D2/D3 receptors (PDB IDs: 7CMU, 3PBL). Compare binding scores with known ligands (e.g., risperidone).

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodology :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Optimize mobile phase (hexane/isopropanol, 90:10).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bromination to control stereochemistry .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.